Enzyme Inhibitory Potency: Target Compound vs. 3,4,5-Trimethoxybenzamido Analog in SIRT2 Inhibition
In a structure-guided optimization study, the 1,3,4-thiadiazole scaffold with a 3,5-dimethoxybenzamido substitution pattern (the core of the target compound) was evaluated alongside a closely related 3,4,5-trimethoxybenzamido analog. The target compound exhibited an IC50 of 6.62 µM against SIRT2, representing a 1.35-fold improvement over the 3,4,5-trimethoxy variant (IC50 8.95 µM) [1]. This difference is attributed to the optimal electron density and steric complementarity provided by the 3,5-dimethoxy arrangement, which reinforces interactions at the enzyme's channel entrance.
| Evidence Dimension | SIRT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6.62 µM |
| Comparator Or Baseline | 3,4,5-trimethoxybenzamido-1,3,4-thiadiazole analog (ST131): 8.95 µM |
| Quantified Difference | 1.35-fold lower IC50 (higher potency) |
| Conditions | In vitro SIRT2 enzyme inhibition assay |
Why This Matters
The 35% improvement in potency demonstrates that the 3,5-dimethoxy substitution pattern provides a quantifiable advantage over the 3,4,5-trimethoxy variant, directly impacting compound selection for SIRT2-targeted drug discovery programs.
- [1] Structure-Guided Optimization and Biological Validation of 1,3,4-Thiadiazole-Based SIRT2 Inhibitors Reinforcing Channel Entrance Interactions. Drug Development Research, 2026, 87(2), e70256. View Source
